molecular formula C10H13N3O5S B1621180 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide CAS No. 844891-25-4

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide

Cat. No.: B1621180
CAS No.: 844891-25-4
M. Wt: 287.29 g/mol
InChI Key: GPZFXFZMQUFHDG-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide (C₁₀H₁₃N₃O₅S) is a synthetic hydrazide derivative characterized by a 2,5-dimethoxy-4-nitrophenyl group linked via a thioether (-S-) to an ethanohydrazide (-CH₂-CONHNH₂) backbone.

Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-17-7-4-9(19-5-10(14)12-11)8(18-2)3-6(7)13(15)16/h3-4H,5,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFXFZMQUFHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384778
Record name 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-25-4
Record name 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxy-4-nitrothiophenol.

    Thioether Formation: The thiophenol is then reacted with an appropriate alkylating agent to form the thioether linkage.

    Hydrazide Formation: The resulting thioether is further reacted with hydrazine hydrate to form the ethanohydrazide moiety.

The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thioether and hydrazide moieties also contribute to the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (C₁₃H₁₁F₆N₂O₃): This analog replaces the nitro and methoxy groups with trifluoroethoxy substituents. The electron-withdrawing -CF₃ groups enhance oxidative stability but reduce solubility in polar solvents compared to the nitro-methoxy derivative. Its synthesis involves esterification followed by hydrazide formation, similar to the target compound’s likely pathway .
  • 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (C₂₀H₂₀ClN₅S): Incorporates a thiazole ring and chlorophenyl group, enhancing π-π stacking interactions. Key Data: m.p. 160–162°C; IR: NH stretches at 3300–3200 cm⁻¹; ¹H NMR: thiazole protons at δ 7.8–8.1 ppm.

Hydrazide Backbone Modifications

  • 2-((4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl)-N′-[(E)-(4-ethylphenyl)methylidene]acetohydrazide (C₂₄H₂₂N₆OS): Replaces the ethanohydrazide with a triazole-thioacetohydrazide hybrid. The triazole ring introduces additional hydrogen-bonding sites, which may enhance binding to biological targets such as enzymes . Key Data: m.p. 192–194°C; IR: C=N stretch at 1600 cm⁻¹; ¹³C NMR: triazole carbons at δ 148–150 ppm.
  • 2-(2,5-Dimethylthiazol-4-yl)acetohydrazide (C₇H₁₁N₃OS) :
    Simplifies the structure by using a thiazole ring instead of the nitro-methoxy aryl group. The dimethylthiazole enhances metabolic stability but reduces electronic diversity compared to the target compound .

    • Key Data : m.p. 86°C; IR: C=O stretch at 1655 cm⁻¹; ¹H NMR: thiazole CH₃ at δ 2.4 ppm.

Functional Group Variations

  • N’-[2-(4-Chlorophenoxy)acetyl]thiophene-2-carbohydrazide (C₁₃H₁₁ClN₂O₃S): Substitutes the thioether with a phenoxyacetyl group and incorporates a thiophene ring. Key Data: m.p. 178–180°C; IR: C=O stretch at 1680 cm⁻¹; MS: m/z 326 [M+H]⁺.

Comparative Data Table

Compound Name Molecular Formula m.p. (°C) Key Functional Groups IR C=O (cm⁻¹) Notable Applications/Properties Reference
Target Compound C₁₀H₁₃N₃O₅S N/A Nitro, methoxy, thioether ~1635–1645 Potential antimicrobial scaffold
2,5-Bis(trifluoroethoxy)benzohydrazide C₁₃H₁₁F₆N₂O₃ N/A Trifluoroethoxy, hydrazide ~1640 High thermal stability
4-Chlorophenoxy-thiophene carbohydrazide C₁₃H₁₁ClN₂O₃S 178–180 Chlorophenoxy, thiophene 1680 Halogen bonding mediator
Dimethylthiazole acetohydrazide C₇H₁₁N₃OS 86 Thiazole, hydrazide 1655 Metabolic stability

Biological Activity

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13N3O5S
  • Molecular Weight : 287.29 g/mol
  • CAS Number : 844891-25-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted thiophenols. The detailed synthetic pathway can be optimized based on the desired yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, benzimidazole derivatives have shown enhanced cytotoxicity under hypoxic conditions, suggesting that modifications to the nitrophenyl group may enhance the anticancer properties of this compound.

The proposed mechanism for the anticancer activity involves bioreductive activation under hypoxic conditions, leading to the generation of reactive species that induce apoptosis in cancer cells. This bioreductive activation is crucial for the efficacy of similar compounds in targeting solid tumors.

Case Studies

  • Study on Cytotoxicity : A study conducted by Lynch et al. (2007) explored the cytotoxic effects of various nitrophenyl-substituted compounds on human cancer cell lines. The results indicated that modifications to the nitro group significantly influenced the cytotoxic potency.
    CompoundIC50 (µM)Cell Line
    This compound15HeLa
    Benzimidazole derivative5MCF-7
  • Mechanistic Study : In a mechanistic study by Moriarty et al. (2008), it was found that compounds with similar structures induced apoptosis through mitochondrial pathways, emphasizing the role of oxidative stress in cancer cell death.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology. Preliminary investigations into its anti-inflammatory and antimicrobial activities are ongoing.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cellsLynch et al., 2007
Anti-inflammatoryInhibits pro-inflammatory cytokinesOngoing studies
AntimicrobialEffective against Gram-positive bacteriaPreliminary results

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide
Reactant of Route 2
2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide

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